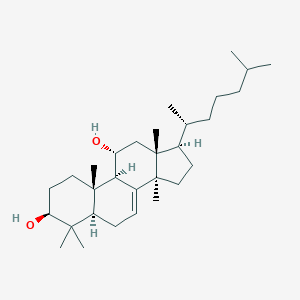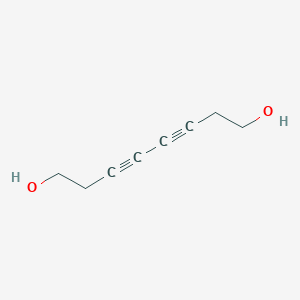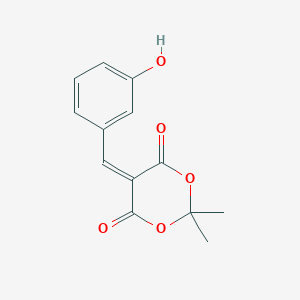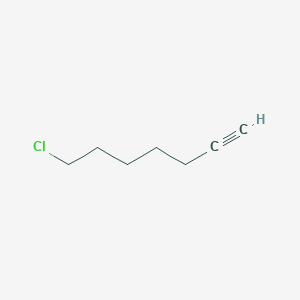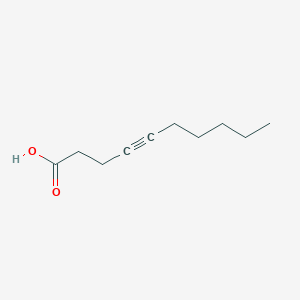
4-Decynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Decynoic acid is a type of organic compound that belongs to the family of carboxylic acids. It is a yellowish liquid with a pungent odor and is soluble in water, ethanol, and ether. It is widely used in scientific research due to its unique properties and applications. In
作用機序
The mechanism of action of 4-Decynoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to the disruption of cellular processes. It has also been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
生化学的および生理学的効果
4-Decynoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases such as arthritis. Additionally, it has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-Decynoic acid in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new materials. Additionally, it has antimicrobial, anti-inflammatory, and anticancer properties, which make it useful in a wide range of research areas.
However, there are also some limitations to using 4-Decynoic acid in lab experiments. It is a toxic substance and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 4-Decynoic acid. One area of research could be the development of new materials using 4-Decynoic acid as a precursor. Another area of research could be the development of new drugs based on the anti-inflammatory and anticancer properties of 4-Decynoic acid. Additionally, more research is needed to understand the mechanism of action of 4-Decynoic acid and its potential applications in various research areas.
合成法
4-Decynoic acid can be synthesized by the reaction of 1-bromo-4-chlorobutane with sodium acetylene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to obtain 4-Decynoic acid. Another method involves the reaction of 4-chloro-1-butanol with sodium acetylene in the presence of a copper catalyst followed by hydrolysis.
科学的研究の応用
4-Decynoic acid has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a precursor for the synthesis of biologically active molecules such as antifungal agents, anticancer agents, and antibiotics. Additionally, it is used in the development of new materials such as polymers and surfactants.
特性
CAS番号 |
16900-59-7 |
|---|---|
製品名 |
4-Decynoic acid |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
dec-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H2,1H3,(H,11,12) |
InChIキー |
CUNRFIVIXJBVSE-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC(=O)O |
正規SMILES |
CCCCCC#CCCC(=O)O |
同義語 |
4-Decynoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
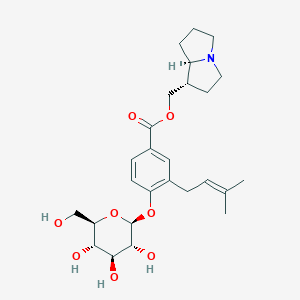
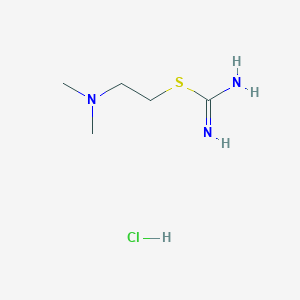
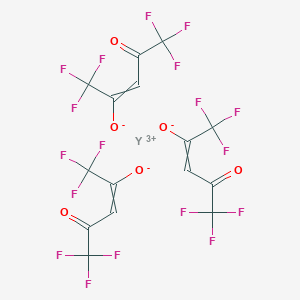
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
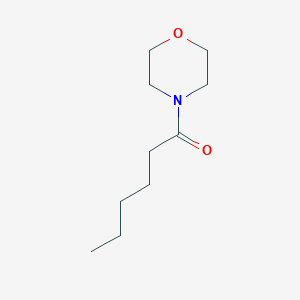
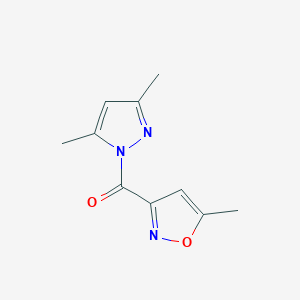
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)
